molecular formula C17H22N4O4 B6141659 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6141659
M. Wt: 346.4 g/mol
InChI Key: YYRYOJHGHMCHQK-UHFFFAOYSA-N
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Description

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with piperidine-4-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for characterization .

Chemical Reactions Analysis

Types of Reactions

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds .

Scientific Research Applications

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific structure, which combines a quinazoline core with a piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

1-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-24-13-7-11-12(8-14(13)25-2)19-15(20-17(11)23)9-21-5-3-10(4-6-21)16(18)22/h7-8,10H,3-6,9H2,1-2H3,(H2,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRYOJHGHMCHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(CC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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